molecular formula C11H16ClNO B596457 (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride CAS No. 1236862-42-2

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride

Cat. No.: B596457
CAS No.: 1236862-42-2
M. Wt: 213.705
InChI Key: SLYHTXMOVYNIOB-VZXYPILPSA-N
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Description

(3S,4R)-3-Methoxy-4-phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. Key structural features include:

  • Stereochemistry: The (3S,4R) configuration ensures specific spatial orientation of substituents, critical for biological interactions.
  • Substituents: A methoxy group (-OCH₃) at position 3 and a phenyl ring at position 3.
  • Counterion: Hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

(3S,4R)-3-methoxy-4-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYHTXMOVYNIOB-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733705
Record name (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-42-2
Record name (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through substitution reactions using suitable reagents.

    Resolution of Enantiomers: The chiral centers are resolved to obtain the desired (3S,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Features of (3S,4R)-3-Methoxy-4-Phenylpyrrolidine Hydrochloride and Analogues

Compound Name Ring Type Substituents Functional Groups Key Differences References
This compound Pyrrolidine 3-methoxy, 4-phenyl -OCH₃, -C₆H₅ Baseline for comparison N/A
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine 3-carboxylic acid, 4-(3-methoxyphenyl) -COOH, -OCH₃, -C₆H₄OCH₃ Carboxylic acid enhances polarity
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Pyrrolidine 3-carboxylic acid, 4-(3,5-dimethoxyphenyl) -COOH, -OCH₃ (×2), -C₆H₃(OCH₃)₂ Increased methoxy substitution
trans-4-Fluoro-3-methoxypyrrolidine HCl Pyrrolidine 3-methoxy, 4-fluoro -OCH₃, -F Fluorine substituent alters electronegativity
(−)-(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol hydrochloride Piperidine 4-(4-fluorophenyl), 3-hydroxymethyl -CH₂OH, -C₆H₄F Six-membered ring; SSRI activity (e.g., paroxetine)

Structural Analysis

Ring Size and Rigidity: Pyrrolidine (5-membered) vs. Example: Paroxetine derivatives (piperidine-based) show SSRI activity, whereas pyrrolidine analogues may favor different receptor interactions.

Substituent Effects: Methoxy Group: Enhances lipophilicity and influences electron distribution. In (3S,4R)-3-methoxy-4-phenylpyrrolidine, this group may stabilize aromatic interactions. Phenyl vs. Fluorophenyl: The phenyl group in the target compound provides hydrophobic interactions, while fluorophenyl (as in paroxetine derivatives) introduces electronegativity, affecting binding kinetics .

Stereochemical Impact :

  • The (3S,4R) configuration is critical for chiral recognition in biological systems. For example, paroxetine’s (−)-(3S,4R) enantiomer is pharmacologically active, while the opposite enantiomer is inactive .

Biological Activity

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 223.72 g/mol
  • CAS Number : 1186654-76-1

The compound's stereochemistry at the 3 and 4 positions is crucial for its interaction with biological targets, influencing its pharmacological profile.

Preliminary studies suggest that this compound interacts with various biological targets, potentially including:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to drug metabolism.
  • Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, which may modulate physiological responses.

Antimalarial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimalarial properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, with lead compounds demonstrating EC50_{50} values in the nanomolar range. The structure-activity relationship (SAR) of these compounds highlights the importance of specific substitutions on the pyrrolidine ring for enhancing potency against malaria .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Inhibitors of human MTAP (methylthioadenosine phosphorylase) have been linked to increased MTA concentrations, leading to feedback inhibition of polyamine biosynthesis—an important pathway in cancer cell proliferation . Compounds with similar structures have shown promise in preclinical trials targeting various cancer types.

Research Findings and Case Studies

StudyFindings
Antimalarial Study A pyrrolidine derivative exhibited an EC50_{50} of 46 nM against drug-sensitive P. falciparum strains and demonstrated oral efficacy in mouse models .
MTAP Inhibition Compounds targeting MTAP showed potential antiproliferative activity in cancer cell lines, indicating a possible therapeutic avenue for cancer treatment .
Structure-Activity Relationship Modifications at the 3 and 4 positions of the pyrrolidine ring significantly affected biological activity, emphasizing the importance of stereochemistry .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have undergone toxicity assessments. These studies generally indicate a favorable safety profile with minimal adverse effects in preclinical models .

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